REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[O:11][CH3:12])[NH:7][C:6]([C:13]([O:15]C)=[O:14])=[CH:5]2.[OH-].[K+]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[O:11][CH3:12])[NH:7][C:6]([C:13]([OH:15])=[O:14])=[CH:5]2 |f:1.2|
|
Name
|
methyl 5-bromo-6-methoxyindole carboxylate
|
Quantity
|
3.31 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=C(NC2=CC1OC)C(=O)OC
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the general procedure of PREPARATION 63
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=C(NC2=CC1OC)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |